molecular formula C13H16O3 B8324997 2-Methoxy-5-cyclopentyloxybenzaldehyde

2-Methoxy-5-cyclopentyloxybenzaldehyde

Cat. No.: B8324997
M. Wt: 220.26 g/mol
InChI Key: CTWPNROGIHJKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-cyclopentyloxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the ortho position (C2) and a cyclopentyloxy ether group at the para position (C5). Such derivatives are often explored in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or materials science applications. The methoxy group contributes electron-donating effects, while the cyclopentyloxy group may modulate solubility and reactivity due to its bulky, non-polar nature .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-cyclopentyloxy-2-methoxybenzaldehyde

InChI

InChI=1S/C13H16O3/c1-15-13-7-6-12(8-10(13)9-14)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3

InChI Key

CTWPNROGIHJKBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCCC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-methoxy-5-cyclopentyloxybenzaldehyde, we compare it with two closely related compounds from the evidence: 5-acetyl-2-methoxybenzaldehyde () and 2-fluoro-5-methoxybenzaldehyde (). A detailed analysis of substituent effects and functional group contributions is provided below.

Structural and Functional Group Differences

Compound Name Substituent at C2 Substituent at C5 Key Functional Features
This compound Methoxy (-OCH₃) Cyclopentyloxy (-O-C₅H₉) Bulky ether group; moderate lipophilicity
5-Acetyl-2-methoxybenzaldehyde Methoxy (-OCH₃) Acetyl (-COCH₃) Electron-withdrawing ketone; polar
2-Fluoro-5-methoxybenzaldehyde Fluoro (-F) Methoxy (-OCH₃) Electron-withdrawing halogen; compact

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group at C2 in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the fluoro group in 2-fluoro-5-methoxybenzaldehyde withdraws electrons inductively, deactivating the ring and directing reactivity to specific positions .
  • Steric Considerations :

    • The cyclopentyloxy group introduces significant steric hindrance compared to the smaller methoxy or fluoro groups. This bulk may slow down reactions requiring access to the C5 position (e.g., coupling reactions) but could enhance stability against degradation .

Physicochemical Properties (Inferred)

Property This compound 5-Acetyl-2-methoxybenzaldehyde 2-Fluoro-5-methoxybenzaldehyde
Molecular Weight (g/mol) ~250 (estimated) 178.15 (reported) ~170 (estimated)
Solubility Low in water; moderate in organic solvents Low in water (polar acetyl group) Moderate in polar solvents
Reactivity Aldehyde group reactive; steric hindrance at C5 Aldehyde and ketone reactive Aldehyde reactive; fluorine directs substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.